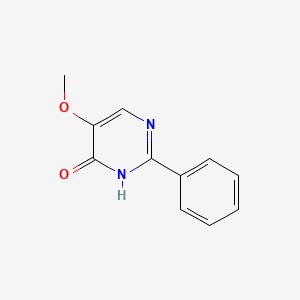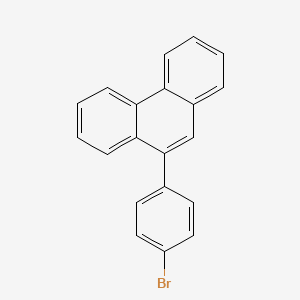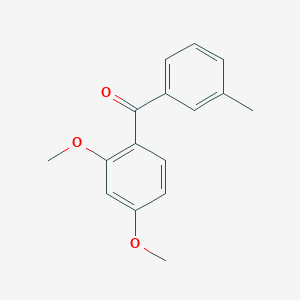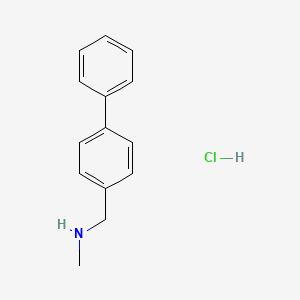![molecular formula C20H27AuClP B3157922 Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) CAS No. 854045-93-5](/img/structure/B3157922.png)
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)
説明
“Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)” is a chemical compound with the molecular formula C20H27AuClP . It is a white powder and is often used as a catalyst in various chemical reactions .
Synthesis Analysis
This compound is synthesized and used as a highly active gold catalyst for various reactions. It has been used in the intramolecular exohydrofunctionalization of allenes, hydroarylation of allenes, intramolecular cyclization of monopropargyl triols, and synthesis of pyrroles via a gold-catalyzed cascade reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a gold atom (Au) bonded to a chlorine atom (Cl) and a complex phosphine ligand. The phosphine ligand is a biphenyl group where one of the phenyl rings is substituted at the 2-position with a di-tert-butylphosphino group .Chemical Reactions Analysis
As a catalyst, “Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)” is involved in various chemical reactions. It has been used in the intramolecular exohydrofunctionalization of allenes, hydroarylation of allenes, intramolecular cyclization of monopropargyl triols, and synthesis of pyrroles via a gold-catalyzed cascade reaction .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 530.82 . The melting point is between 237-240°C . It is not soluble in water but is soluble in strong polar organic solvents .科学的研究の応用
Hydrophenoxylation of Unactivated Internal Alkynes
“Chloro[2-(di-t-butylphosphino)biphenyl]gold(I)” (also known as JohnPhos AuCl) serves as a valuable catalyst in the hydrophenoxylation of unactivated internal alkynes. This reaction involves the addition of an aryl or heteroaryl group to the alkyne carbon-carbon triple bond, leading to the formation of new carbon-carbon bonds. The resulting products find applications in the synthesis of natural products, pharmaceuticals, and functional materials .
Safety and Hazards
作用機序
Target of Action
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) is a highly active gold catalyst . Its primary targets are various organic compounds, particularly allenes , where it facilitates a range of chemical reactions.
Mode of Action
The compound interacts with its targets through a process known as catalysis. As a catalyst, it speeds up chemical reactions without being consumed in the process. It facilitates the intramolecular exohydrofunctionalization of allenes , hydroarylation of allenes , and the intramolecular cyclization of monopropargyl triols .
Biochemical Pathways
The compound affects several biochemical pathways. It is used in the synthesis of pyrroles via a gold-catalyzed cascade reaction , carboalkoxylations of 2-ethynylbenzyl ethers , annulations of allenes with N-hydroxyanilines , and 1,2-iminonitronation of electron-deficient alkynes with nitrosoarenes . It also plays a role in the synthesis of dihydroisocoumarins .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions, leading to the formation of new compounds. For example, it enables the synthesis of pyrroles , dihydroisocoumarins , and other complex organic compounds.
特性
IUPAC Name |
chlorogold;ditert-butyl-(2-phenylphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27P.Au.ClH/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;;/h7-15H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMOUYZCJIFYAH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2)C(C)(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[2-(di-t-butylphosphino)biphenyl]gold(I) | |
CAS RN |
854045-93-5 | |
| Record name | 2-Biphenylyl[bis(2-methyl-2-propanyl)]phosphine - chlorogold (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157850.png)

![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3157874.png)
![1-Ethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3157895.png)

![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)



![(Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine](/img/structure/B3157941.png)

![2-[(4-Methoxyphenyl)sulfonyl]ethanamine](/img/structure/B3157957.png)
![(Butan-2-yl)[(3-phenoxyphenyl)methyl]amine](/img/structure/B3157974.png)